molecular formula C12H9BrClNO2S B8445872 5-Bromo-2-chloro-N-phenyl-benzenesulfonamide

5-Bromo-2-chloro-N-phenyl-benzenesulfonamide

Cat. No. B8445872
M. Wt: 346.63 g/mol
InChI Key: JATQJKXMRVBIIO-UHFFFAOYSA-N
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Patent
US08263585B2

Procedure details

To a stirring solution of aniline (0.324 ml, 3.55 mmol) in DCM (10 ml) is added pyridine (1.44 ml, 17.76 mmol) followed by a solution of 5-bromo-2-chloro-benzenesulfonyl chloride (1.03 g, 3.55 mmol) in DCM (10 ml). The reaction mixture is stirred at room temperature for 18 hours. DCM (20 ml) is added and the reaction mixture is washed with 2M HCl (50 ml), dried over MgSO4 and concentrated in vacuo to afford the title compound.
Quantity
0.324 mL
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:25])=[C:19]([S:21](Cl)(=[O:23])=[O:22])[CH:20]=1>C(Cl)Cl>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:25])=[C:19]([S:21]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)(=[O:23])=[O:22])[CH:20]=1

Inputs

Step One
Name
Quantity
0.324 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.44 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture is washed with 2M HCl (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)NC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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